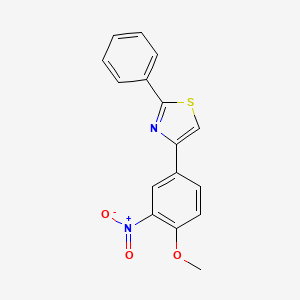
4-(4-methoxy-3-nitrophenyl)-2-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-3-nitrophenyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as MNPT and is a thiazole derivative. It has a molecular weight of 326.34 g/mol and a melting point of 220-223°C. MNPT has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of MNPT is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process by which damaged or abnormal cells are eliminated from the body. MNPT has also been shown to inhibit viral replication by interfering with viral RNA synthesis. Its antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
MNPT has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low cytotoxicity towards normal cells, making it a promising candidate for further research. MNPT has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to reduce the viral load in infected cells and inhibit the growth of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPT has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for testing. It has also been shown to have minimal toxicity towards normal cells, making it a safe candidate for further research. However, MNPT has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of MNPT. Its potential as an anticancer, antiviral, and antimicrobial agent needs to be further explored. Additionally, its mechanism of action needs to be fully elucidated. MNPT can also be modified to improve its solubility and bioavailability, making it a more effective candidate for drug development. Overall, MNPT has shown promising results in various scientific research applications and has the potential to be a valuable tool in the fight against cancer, viral infections, and bacterial diseases.
Métodos De Síntesis
MNPT can be synthesized by reacting 4-methoxy-3-nitrobenzaldehyde with thiourea and phenylacetic acid in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The reaction takes place at a temperature range of 120-130°C, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
MNPT has been studied for its potential applications in various fields of science. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. MNPT has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown promising results in inhibiting their growth. It has also been studied for its antiviral activity against hepatitis C virus and herpes simplex virus. Additionally, MNPT has shown potential as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-15-8-7-12(9-14(15)18(19)20)13-10-22-16(17-13)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVAKICOPUDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-nitrophenyl)-2-phenyl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
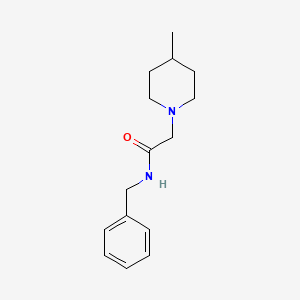
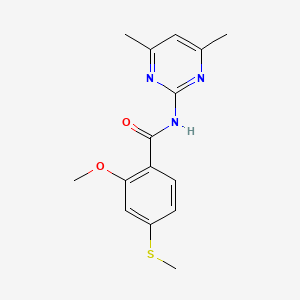
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)
![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)
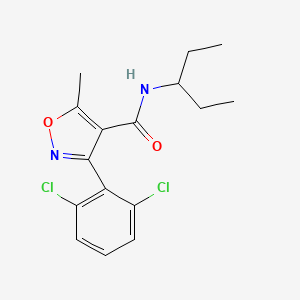

![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)
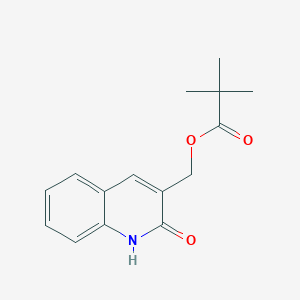
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)